molecular formula C23H20BrN3O3 B11535252 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate

3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate

Cat. No.: B11535252
M. Wt: 466.3 g/mol
InChI Key: ZXIJOZGNDZXSJA-VULFUBBASA-N
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Description

3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromobenzoate group and a phenyl ring substituted with an imino and acetamido group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-bromobenzoic acid with 3-aminobenzaldehyde under acidic conditions to form an imine intermediate. This intermediate is then reacted with 2-methylphenylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. For example, the imine group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The bromobenzoate group may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate
  • 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-fluorobenzoate
  • 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate

Uniqueness

The uniqueness of 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate lies in its bromine atom, which can participate in unique substitution reactions not possible with other halogens. Additionally, the combination of the imine and acetamido groups provides a versatile platform for further chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H20BrN3O3

Molecular Weight

466.3 g/mol

IUPAC Name

[3-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H20BrN3O3/c1-16-7-2-5-12-21(16)25-15-22(28)27-26-14-17-8-6-9-18(13-17)30-23(29)19-10-3-4-11-20(19)24/h2-14,25H,15H2,1H3,(H,27,28)/b26-14+

InChI Key

ZXIJOZGNDZXSJA-VULFUBBASA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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